

Application Notes and Protocols for 3-Nitro-L-tyrosine Analysis

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Compound of Interest

Compound Name: 3-Nitro-L-tyrosine

Cat. No.: B3424624

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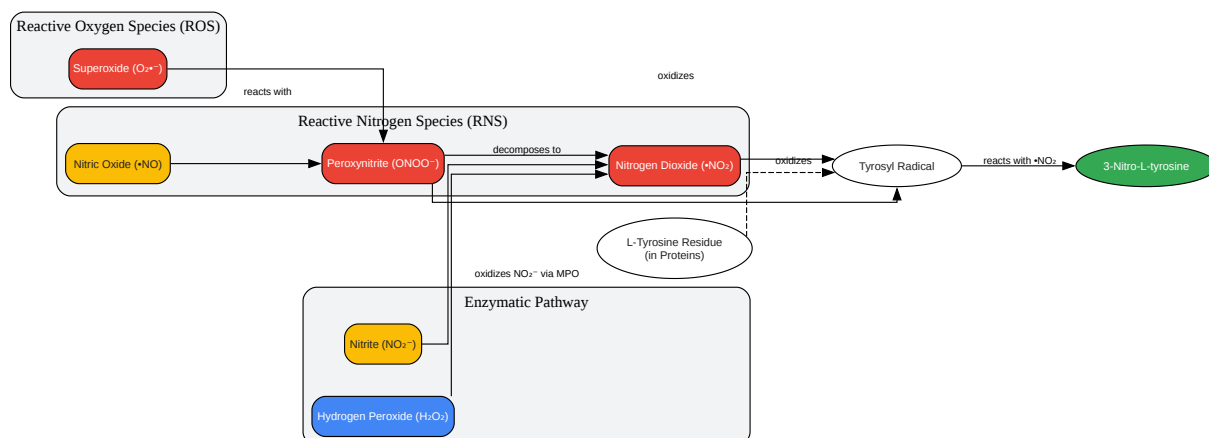
For Researchers, Scientists, and Drug Development Professionals

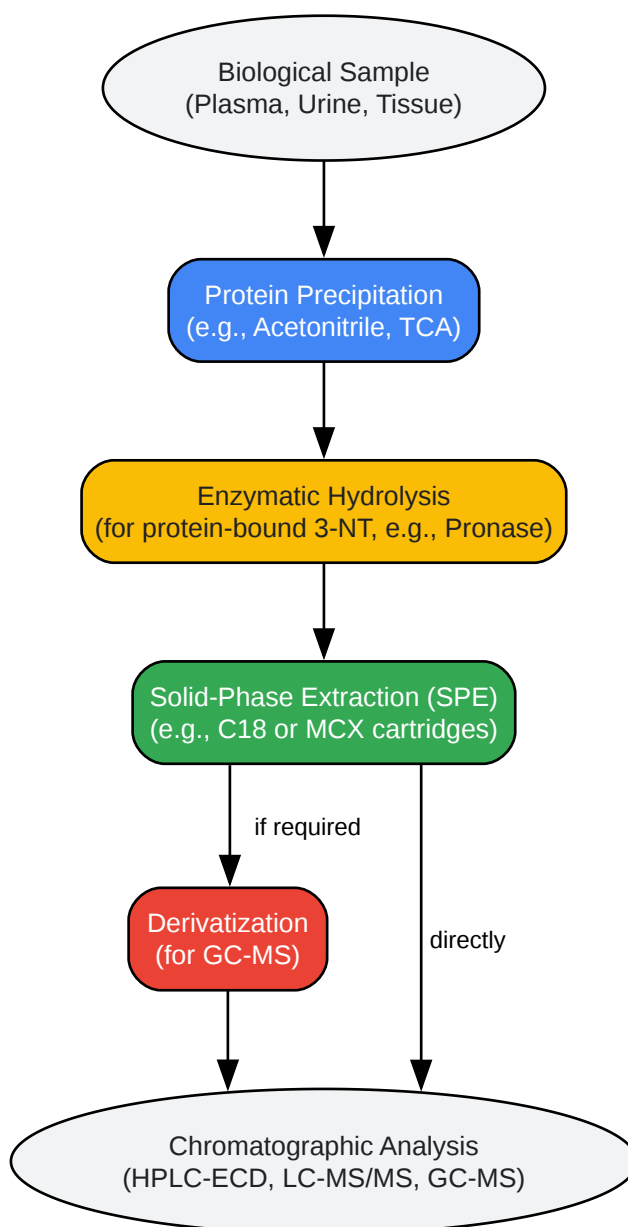
These application notes provide detailed protocols for the preparation of biological samples for the analysis of **3-Nitro-L-tyrosine** (3-NT), a key biomarker for nitrosative stress. The methodologies cover various analytical platforms, including High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

3-Nitro-L-tyrosine is a stable product of post-translational modification of proteins mediated by reactive nitrogen species (RNS) such as peroxynitrite.[1][2] Its quantification in biological matrices like plasma, urine, and tissue is crucial for understanding the role of nitrosative stress in various physiological and pathological conditions.[1][3]

Signaling Pathways of 3-Nitro-L-tyrosine Formation

The formation of **3-Nitro-L-tyrosine** is a complex process involving both enzymatic and non-enzymatic pathways. The primary mechanism involves the reaction of nitric oxide ($\bullet\text{NO}$) with superoxide ($\text{O}_2\bullet^-$) to form the highly reactive peroxynitrite (ONOO^-).[4][5] Peroxynitrite, or its derived radicals, then nitrates the tyrosine residues on proteins.[6][7] An alternative pathway involves the action of peroxidases, such as myeloperoxidase, which can catalyze the nitration of tyrosine in the presence of nitrite and hydrogen peroxide.[8]





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